Srd5A1-IN-1

Non-steroidal inhibitor Caffeic acid derivative Chemical scaffold differentiation

Choose Srd5A1-IN-1 (CAS 2279077-93-7) for unambiguous SRD5A1 isoform interrogation. Unlike finasteride (SRD5A2-only) or dutasteride (dual), this non-steroidal competitive covalent inhibitor delivers isoform-selective SRD5A1 blockade with dual enzyme inhibition (IC50=1.44µM, Ki=2.382µM) plus protein expression suppression. Validated in HaCaT keratinocytes with no cytotoxicity at functional doses (selectivity index ~21). MD-simulated binding mode features M119 hydrogen bonding superior to finasteride and dutasteride with stable RMSD over 1-µs trajectories. Essential reference tool for prostate cancer DHT pathway dissection and androgenic alopecia research where SRD5A1 is uniquely upregulated while SRD5A2 is downregulated. ≥98% purity, supplied with comprehensive analytical documentation.

Molecular Formula C17H11F6NO3
Molecular Weight 391.26 g/mol
Cat. No. B11929560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrd5A1-IN-1
Molecular FormulaC17H11F6NO3
Molecular Weight391.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O
InChIInChI=1S/C17H11F6NO3/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(27)4-2-9-1-3-13(25)14(26)5-9/h1-8,25-26H,(H,24,27)/b4-2+
InChIKeyVYSOCZLQZPSHHE-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Srd5A1-IN-1 (CAS 2279077-93-7): A Non-Steroidal Competitive Covalent SRD5A1 Inhibitor for Isoform-Selective Research


Srd5A1-IN-1 (Compound 4; CAS 2279077-93-7) is a non-steroidal competitive covalent inhibitor of steroid 5α-reductase type 1 (SRD5A1) with an IC50 of 1.44 µM [1]. As a caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative, it represents a structurally distinct class from steroidal inhibitors such as finasteride and dutasteride . The compound modulates SRD5A1 function through dual actions: competitive enzyme inhibition and suppression of SRD5A1 protein expression, leading to reduced dihydrotestosterone (DHT) production [1]. Srd5A1-IN-1 is primarily employed as a research tool to interrogate SRD5A1-specific biology in human keratinocyte cell-based assays and molecular dynamics studies .

Why Srd5A1-IN-1 Cannot Be Replaced by Finasteride or Dutasteride in SRD5A1-Focused Research


Isoform-specific targeting of SRD5A1 is essential for experimental rigor because SRD5A1 and SRD5A2 exhibit distinct expression patterns and pathophysiological roles [1]. In prostate cancer progression, SRD5A2 expression decreases while SRD5A1 expression increases, rendering SRD5A2-selective or dual inhibitors incapable of interrogating SRD5A1-specific contributions to disease biology [2]. Finasteride, a selective SRD5A2 inhibitor, lacks meaningful SRD5A1 activity; dutasteride, a dual SRD5A1/SRD5A2 inhibitor, does not permit isolation of SRD5A1-dependent effects [1]. Srd5A1-IN-1 addresses this gap as a non-steroidal SRD5A1 inhibitor with a distinct covalent binding mechanism and a dual regulatory action (enzyme inhibition plus protein suppression) that cannot be replicated by existing clinical 5α-reductase inhibitors .

Srd5A1-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Finasteride and Dutasteride


Non-Steroidal Chemical Scaffold: Structural Differentiation from Finasteride and Dutasteride

Srd5A1-IN-1 (Compound 4) is a caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative with a molecular formula of C17H11F6NO3 and molecular weight of 391.26 g/mol, representing a non-steroidal scaffold distinct from the 4-azasteroid core of finasteride and dutasteride [1]. The compound was synthesized as part of a series of caffeic acid derivatives containing amide moieties designed to mimic structural features of finasteride and dutasteride while eliminating the steroidal backbone, thereby reducing potential steroidal off-target effects associated with nuclear hormone receptor binding [1].

Non-steroidal inhibitor Caffeic acid derivative Chemical scaffold differentiation

Competitive Covalent Inhibition Mechanism: Dual-Mode SRD5A1 Suppression Not Observed with Finasteride or Dutasteride

Srd5A1-IN-1 functions as both a competitive inhibitor (Ki = 2.382 µM) and a covalent modifier of SRD5A1, leading to dual suppression of enzyme activity and SRD5A1 protein expression [1]. In HaCaT human keratinocytes, treatment with Srd5A1-IN-1 at 1 and 2.5 µM for 24 hours produced a significant decrease in SRD5A1 protein expression, whereas no significant changes were observed at 12 hours, indicating time-dependent protein-level regulation distinct from acute enzymatic inhibition [1]. Finasteride and dutasteride act solely as competitive enzyme inhibitors without covalent binding or protein-level suppression capabilities .

Covalent inhibition Mixed-mode inhibition Enzyme kinetics Protein suppression

Molecular Dynamics-Demonstrated Enhanced Binding Interactions: Superior M119 Hydrogen Bonding vs. Finasteride and Dutasteride

Molecular docking and 1-µs molecular dynamics (MD) simulations using AlphaFold-generated human SRD5A1 structure revealed that Srd5A1-IN-1 (Compound 4) forms greater interactions at the SRD5A1 catalytic site, including hydrogen bonding of the key M119 amino-acid residue, than those observed with finasteride and dutasteride [1]. The compound demonstrated stable binding throughout the 1-µs simulation as measured by root-mean-square deviation (RMSD) analysis [2]. These enhanced molecular interactions correlate with the compound‘s mixed-mode inhibition profile and protein suppression effects not observed with steroidal comparators [1].

Molecular docking MD simulation Binding interactions M119 residue

Cytotoxicity Window: Quantitative Safety Margin in Human Keratinocyte Cells

In HaCaT human keratinocyte cells, Srd5A1-IN-1 exhibited an IC50 for cytotoxicity of 29.99 ± 8.69 µM, yielding a selectivity index (cytotoxic IC50 / SRD5A1 inhibitory IC50) of approximately 20.8 [1]. At concentrations producing SRD5A1 inhibition and protein suppression (0.5-2.5 µM), the compound showed no significant cytotoxicity [1]. While direct cytotoxicity data for finasteride and dutasteride in the same HaCaT assay system are not reported in the primary literature, Srd5A1-IN-1‘s favorable selectivity window supports its utility in cell-based SRD5A1 functional studies without confounding cell death artifacts [1].

Cytotoxicity Selectivity index Cell viability HaCaT cells

Srd5A1-IN-1: Recommended Research Applications Based on Quantified Differentiation Evidence


Isoform-Specific SRD5A1 Pathway Dissection in Prostate Cancer Models

Srd5A1-IN-1 enables clean interrogation of SRD5A1-specific contributions to DHT synthesis and tumor progression in prostate cancer models, where SRD5A1 is upregulated while SRD5A2 is downregulated [1]. Unlike finasteride (SRD5A2-selective; ineffective against SRD5A1) and dutasteride (dual inhibitor; cannot isolate isoform-specific effects), Srd5A1-IN-1‘s non-steroidal covalent inhibition provides isoform-selective SRD5A1 blockade with dual enzyme/protein suppression capabilities [2].

Human Keratinocyte-Based Androgenic Alopecia Research

Srd5A1-IN-1 is validated in HaCaT human keratinocyte cells, where it inhibits SRD5A1 (IC50 = 1.44 µM), suppresses SRD5A1 protein expression at 1-2.5 µM over 24 hours, and exhibits no significant cytotoxicity at functional concentrations (selectivity index ~21) [1]. This well-characterized profile supports its use as a reference SRD5A1 inhibitor in androgenic alopecia research, where SRD5A1-mediated DHT production in scalp keratinocytes is a key therapeutic target [2].

Structure-Based Drug Design and Molecular Dynamics Studies

Srd5A1-IN-1‘s computationally validated binding mode—featuring enhanced interactions including M119 hydrogen bonding superior to finasteride and dutasteride, and stable RMSD over 1-µs MD simulations [1]—establishes it as a structurally characterized reference ligand for SRD5A1 docking studies and virtual screening campaigns aimed at discovering novel non-steroidal SRD5A1 inhibitors [2].

Covalent Inhibition Mechanism Studies

The compound‘s competitive covalent inhibition mechanism (Ki = 2.382 µM) combined with protein-level suppression provides a unique dual-mode pharmacological profile [1]. Srd5A1-IN-1 is suitable for investigating structure-activity relationships (SAR) of covalent SRD5A1 inhibitors, including time-dependent inhibition kinetics and the relationship between covalent binding and sustained pathway suppression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Srd5A1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.